

Navigating the Spectral Landscape: A Comparative Guide to Protected Phenylalanine Methyl Esters

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Compound of Interest

Compound Name: *Boc-D-phenylalanine methyl ester*

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For researchers, scientists, and professionals in drug development, the precise characterization of amino acid derivatives is paramount. This guide provides a comparative analysis of **Boc-D-phenylalanine methyl ester** and its alternatives, supported by nuclear magnetic resonance (NMR) spectroscopy data. Understanding the spectral signatures of these compounds is crucial for confirming their identity, purity, and for monitoring chemical transformations in peptide synthesis and other applications.

This report details the ^1H and ^{13}C NMR spectral data for **Boc-D-phenylalanine methyl ester**, alongside comparable data for D-phenylalanine methyl ester hydrochloride, and N-acetyl-L-phenylalanine methyl ester. This allows for a direct comparison of the influence of the Boc (tert-butoxycarbonyl) and acetyl protecting groups on the chemical environment of the phenylalanine methyl ester core structure.

Comparative NMR Data Analysis

The following tables summarize the ^1H and ^{13}C NMR chemical shift data for **Boc-D-phenylalanine methyl ester** and its selected alternatives. The data is presented to facilitate a clear comparison of the spectral differences imparted by the various N-terminal protecting groups. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ^1H NMR Chemical Shift Data (ppm)

Compound	Solvent	NH	Ar-H	α -CH	β -CH ₂	OCH ₃	Protecting Group Protons
Boc-D-phenylalanine methyl ester	CDCl ₃	~5.0	7.32-7.15 (m)	~4.6	3.10 (m)	3.71 (s)	1.42 (s, 9H)
D-phenylalanine methyl ester hydrochloride	DMSO-d ₆	8.74 (s, 3H)	7.38-7.20 (m)	4.23 (dd)	3.21 (dd), 3.10 (dd)	3.65 (s)	N/A
N-Acetyl-L-phenylalanine methyl ester	DMSO-d ₆	8.33 (d)	7.33-7.16 (m)	4.44 (ddd)	3.00 (dd), 2.87 (dd)	3.59 (s)	1.79 (s, 3H)

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Compound	Solvent	C=O (ester)	C=O (protecting group)	Ar-C (quaternary)	Ar-CH	α-CH	β-CH ₂	OCH ₃	Protecting Group Carbons
Boc-D-phenylalanine methyl ester	CDCl ₃	~172.5	~155.1	~136.0	129.3, 128.5, 127.1	~54.5	~38.3	52.2	80.0 (C(CH ₃) ₃), 28.3 (C(CH ₃) ₃)
D-phenylalanine methyl ester hydrochloride	DMSO-d ₆	169.34	N/A	134.69	129.38 , 128.57 ,	53.22	35.83	52.53	N/A
N-Acetyl-L-phenylalanine methyl ester	DMSO-d ₆	172.19	169.29	137.25	128.99 , 128.23 ,	53.60	36.72	51.79	22.23 (CH ₃)

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for protected amino acid methyl esters.

Sample Preparation

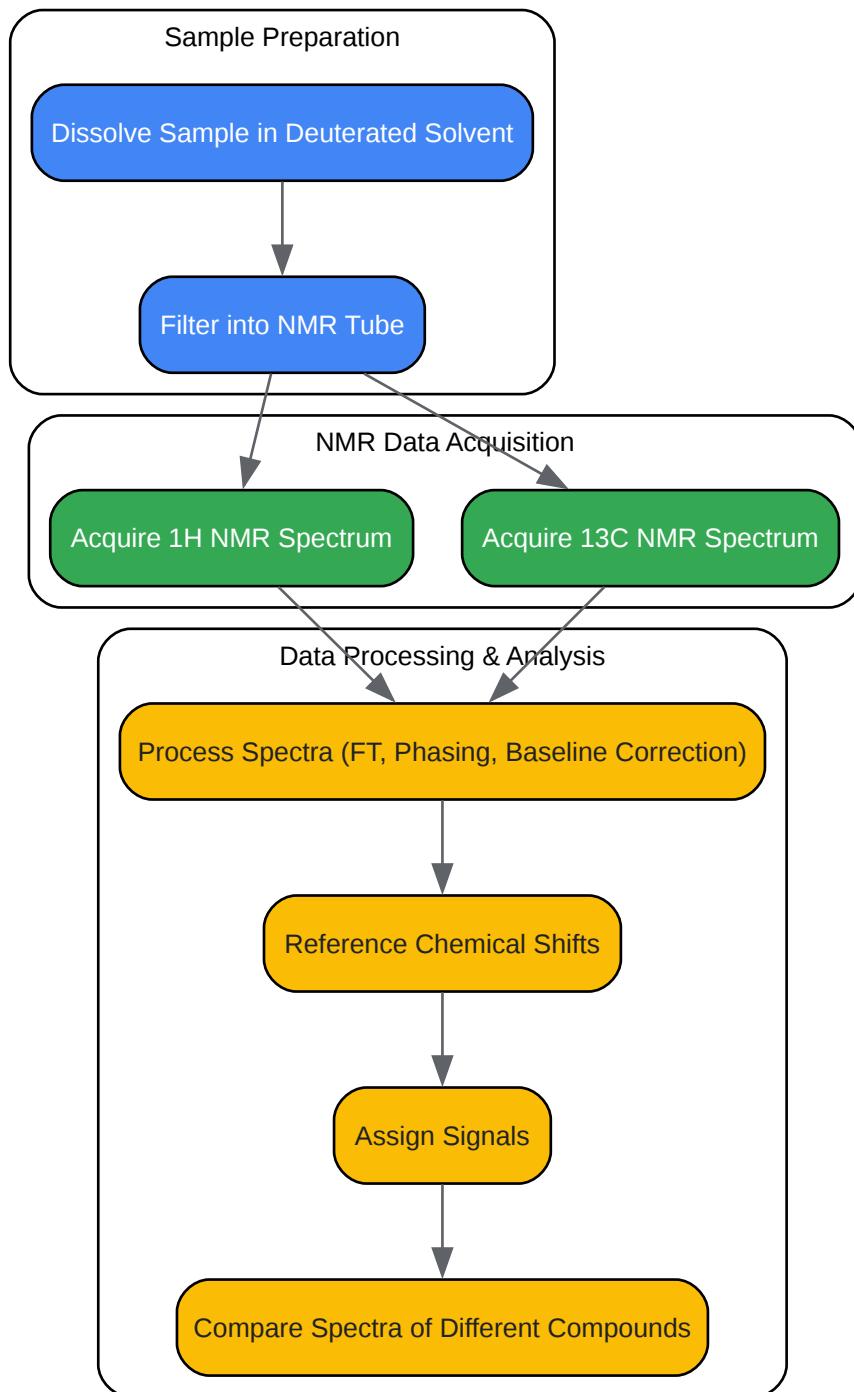
- Dissolution: Approximately 10-20 mg of the amino acid derivative was dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6)) in a clean, dry vial.[1]
- Filtration: The resulting solution was filtered through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[1]
- Homogenization: The sample was gently agitated to ensure a homogeneous solution.

NMR Data Acquisition

- Instrumentation: Spectra were recorded on a 300 MHz or 400 MHz NMR spectrometer.[2][3]
- ^1H NMR Spectroscopy:
 - A standard one-pulse sequence was used.
 - The spectral width was set to appropriately cover the expected chemical shift range (e.g., 0-10 ppm).
 - A sufficient number of scans were acquired to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Spectroscopy:
 - A proton-decoupled pulse sequence was utilized.
 - The spectral width was set to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
 - A longer acquisition time and a greater number of scans were typically required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Referencing: Chemical shifts were referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).[2]

Experimental Workflow

The logical flow of the experimental process for obtaining and analyzing the NMR data is illustrated in the following diagram.



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Diagram of the NMR experimental workflow.

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References

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